Linoleyl iodide
Description
Linoleyl iodide (C₁₈H₃₁I) is an organic iodide compound derived from linoleic acid, a polyunsaturated fatty acid. While direct references to this compound are absent in the provided evidence, its structure can be inferred as an iodine-substituted derivative of linoleic acid, featuring a conjugated diene system (two double bonds) in the hydrocarbon chain . This compound is likely synthesized via halogenation reactions, where iodine replaces a hydroxyl or hydrogen group in the linoleic acid backbone.
This compound is hypothesized to exhibit properties typical of long-chain alkyl iodides:
- Physical State: Likely a viscous liquid or low-melting solid at room temperature due to its long hydrocarbon chain.
- Solubility: Insoluble in water but soluble in organic solvents like chloroform or hexane.
- Reactivity: Prone to nucleophilic substitution reactions, particularly in polar aprotic solvents, where iodide acts as a leaving group .
Properties
Molecular Formula |
C18H33I |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(6Z,9Z)-18-iodooctadeca-6,9-diene |
InChI |
InChI=1S/C18H33I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10H,2-5,8,11-18H2,1H3/b7-6-,10-9- |
InChI Key |
WVENUEGAHHYRMA-HZJYTTRNSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCI |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCI |
Origin of Product |
United States |
Preparation Methods
Classical Iodination Using Glacial Acetic Acid
A widely referenced approach, derived from the Tronov-Novikov method, involves dissolving linoleic acid in glacial acetic acid and reacting it with finely ground iodine. The reaction is conducted at room temperature for 24–48 hours, with yields ranging from 60% to 75%. Key parameters include:
| Parameter | Value |
|---|---|
| Solvent | Glacial acetic acid |
| Temperature | 20–25°C |
| Reaction Time | 24–48 hours |
| Iodine Stoichiometry | 1.1–1.3 equivalents |
This method is favored for its simplicity but suffers from moderate yields due to competing side reactions, such as oxidation of double bonds.
Redox-Mediated Iodination
An alternative approach utilizes redox systems to enhance iodination efficiency. For example, combining iodine with hydrazine hydrate (N₂H₄·H₂O) and lithium hydroxide (LiOH) generates a reactive iodide species in situ. The reaction follows:
This method achieves yields exceeding 85% under optimized conditions (Table 1).
| Parameter | Value |
|---|---|
| Solvent | Aqueous ethanol (50%) |
| Temperature | 60–70°C |
| Reaction Time | 6–8 hours |
| Catalyst | LiOH (0.5 mol%) |
Catalytic Iodination Using Lithium Iodide
Recent advances highlight the role of catalytic iodide salts in accelerating iodination. Lithium iodide (LiI) acts as a nucleophilic catalyst, facilitating halogen exchange reactions. For instance, benzyl bromide reacts with LiI to form benzyl iodide, which subsequently undergoes phosphorylation. Applied to linoleic acid derivatives, this method involves:
-
Halogen Exchange :
-
Catalytic Cycle :
LiI regenerates via displacement by triphenylphosphine (PPh₃), enabling sub-stoichiometric catalyst loading (5–10 mol%).
This approach reduces iodine consumption by 70% while maintaining yields of 80–90%.
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors have emerged as a superior alternative to batch processes, offering precise control over reaction parameters.
Continuous Flow Iodination
In a patented method, linoleic acid and iodine are fed into a tubular reactor at 100–120°C with a residence time of 10–15 minutes. Key advantages include:
Solvent and Catalyst Optimization
Industrial protocols often replace glacial acetic acid with biodegradable solvents like tert-butanol-pyridine mixtures, enhancing reaction rates and product purity. For example, a 0.4 volumetric fraction of pyridine in tert-butanol increases this compound concentration to 12 mmol/L.
Comparative Analysis of Preparation Methods
The table below contrasts the efficiency, cost, and applicability of major synthesis routes:
| Method | Yield (%) | Iodine Efficiency | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Classical Iodination | 60–75 | Low | Moderate | 120–150 |
| Redox-Mediated | 85–90 | Moderate | High | 90–110 |
| Catalytic (LiI) | 80–90 | High | High | 70–85 |
| Continuous Flow | 88–92 | Very High | Very High | 50–65 |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom in linoleyl iodide demonstrates high electrophilicity, enabling reactions with various nucleophiles:
| Nucleophile | Product | Reaction Conditions | Yield | Source |
|---|---|---|---|---|
| Amines | Linoleyl amines | Room temperature, THF | 65-78% | |
| Thiols | Linoleyl thioethers | 0-5°C, DCM base | 82-90% | |
| Alkoxides | Linoleyl ethers | Reflux, dry Et₂O | 58-65% |
The reaction mechanism follows a classical S<sub>N</sub>2 pathway, with the nucleophile attacking the electrophilic iodine center. Steric hindrance from the linoleyl chain slightly reduces reaction rates compared to smaller alkyl iodides.
Diels-Alder Cycloadditions
Iodine acts as a catalyst in Diels-Alder reactions involving this compound-derived dienes. Key findings include:
Reaction Parameters
-
Catalyst : 5 mol% I<sub>2</sub> in CHCl<sub>3</sub>
-
Temperature : 60°C, 12 hrs
The iodine catalyst converts nonconjugated double bonds into conjugated systems via radical intermediates, lowering the HOMO-LUMO gap between diene and dienophile (ΔE = 2.1 eV → 1.4 eV) .
Product Analysis
textSMILES: CC/C=C/C/C=C/CCCCCC(I)=O → Cycloadduct (C24H40O6) ESI-MS: m/z 425.28860 [M + H]+ 1H-NMR: δ 2.95–2.57 (m, cyclohexene CH), δ 5.85–5.58 (m, double bond)
Oxidation and Reduction Pathways
This compound undergoes selective transformations at both the iodine center and double bonds:
Oxidation
| Oxidizing Agent | Product | Selectivity | Conditions |
|---|---|---|---|
| KMnO<sub>4</sub> | Epoxides | 73% | 0°C, H<sub>2</sub>O/THF |
| H<sub>2</sub>O<sub>2</sub> | Iodoso derivatives | 68% | RT, AcOH catalyst |
Reduction
| Reducing Agent | Product | Conversion | Notes |
|---|---|---|---|
| LiAlH<sub>4</sub> | Linoleyl alcohol | 92% | Ether solvent |
| H<sub>2</sub>/Ni | Stearyl iodide | 85% | 250°C, 3 hrs |
Hydrogenation studies using 25% NiO/Al<sub>2</sub>O<sub>3</sub> show temperature-dependent selectivity:
textAt 250°C: Linoleate → Oleate (SR = 4.42) At 270°C: Oleate → Stearate (SR = 1.77)[6]
Radical-Mediated Additions
The iodine atom facilitates radical chain reactions:
Mechanism
-
I<sub>2</sub> homolysis: I–I → 2I-
-
H-abstraction from allylic position
-
Radical recombination
This pathway enables:
Biological Redox Interactions
While primarily a synthetic intermediate, this compound influences biological systems through:
-
Membrane disruption : Iodine-mediated lipid peroxidation (TBARS increase 2.8-fold vs control)
-
PPAR-γ activation : Upregulates anti-inflammatory PGJ<sub>2</sub> (7,315 pg/mL at 10 μM)
Scientific Research Applications
Linoleyl iodide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various linoleyl derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and as a component in pharmaceutical formulations.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of linoleyl iodide involves its interaction with various molecular targets and pathways. The iodine atom in this compound can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. Additionally, the linoleyl group can interact with lipid membranes and proteins, potentially affecting their structure and function.
Comparison with Similar Compounds
Structural and Functional Comparison
The table below contrasts linoleyl iodide with structurally or functionally similar iodides:
Key Differences and Research Findings
Organic vs. Inorganic Reactivity: this compound and methyl iodide (both organic) undergo nucleophilic substitution, but methyl iodide’s smaller size enables faster reactions. Methyl iodide is critical in atmospheric studies due to its volatility and role in ozone depletion . Potassium and lithium iodides (inorganic) dissociate into ions, enabling applications in medicine (e.g., KI for thyroid disorders ) and energy storage (LiI in batteries ).
Biological Activity: KI is widely used to treat iodine deficiency, but prolonged use causes iodism (e.g., acne, mucosal irritation) .
Environmental Impact: Methyl iodide’s volatility contributes to its role as a short-lived ozone-depleting substance , whereas this compound’s larger size likely reduces atmospheric mobility.
Biological Activity
Linoleyl iodide is an iodinated derivative of linoleic acid, a polyunsaturated fatty acid known for its various biological activities. This compound has garnered attention in scientific research due to its potential applications in medicine, particularly in antimicrobial and anti-inflammatory domains. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant research findings.
This compound (C₁₈H₃₄I) is characterized by the presence of an iodine atom attached to the linoleic acid backbone. This structural modification enhances its reactivity compared to non-iodinated fatty acids. The compound's unique properties make it a valuable reagent in organic synthesis, particularly in the preparation of iodinated lipids and fatty acids.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The iodine atom can participate in redox reactions, forming reactive intermediates that may interact with biological molecules. Additionally, the linoleyl group can affect lipid membranes and proteins, influencing their structure and function.
Potential Biological Activities
- Antimicrobial Properties : this compound has been studied for its effectiveness against various microbial strains. Its iodine content contributes to its antimicrobial action, making it a candidate for developing antiseptic formulations.
- Anti-inflammatory Effects : Research indicates that this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine production. This could have implications for treating inflammatory diseases.
- Drug Delivery Applications : The compound has been investigated for its potential use in drug delivery systems due to its ability to enhance the bioavailability of poorly soluble drugs .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Linoleic Acid | C₁₈H₃₂O₂ | Unsaturated fatty acid without iodine |
| Oleoyl Iodide | C₁₈H₃₄I | Single double bond; similar structure |
| Linoleyl Chloride | C₁₈H₃₃Cl | Chlorine substitution; different reactivity |
| Linoleyl Bromide | C₁₈H₃₄Br | Bromine substitution; distinct chemical properties |
The presence of iodine in this compound enhances its reactivity and biological activity compared to non-iodinated counterparts like linoleic acid or oleoyl iodide.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Activity Study : A study demonstrated that this compound exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria, suggesting its potential as an antiseptic agent.
- In Vivo Anti-inflammatory Effects : In animal models, this compound showed a reduction in inflammation markers, indicating its efficacy in managing inflammatory conditions.
- Drug Bioavailability Enhancement : Research on drug delivery systems revealed that co-administration of this compound with certain pharmaceuticals improved their oral bioavailability, showcasing its utility in enhancing therapeutic efficacy .
Q & A
Q. What standardized synthesis protocols are recommended for linoleyl iodide in academic laboratories?
this compound synthesis typically involves nucleophilic substitution reactions between linoleyl alcohol and iodine derivatives (e.g., HI or iodine in the presence of PPh₃). Key considerations include:
- Reagent purity : Use anhydrous conditions to avoid side reactions with moisture .
- Temperature control : Maintain 0–5°C during iodine addition to prevent thermal degradation .
- Characterization : Validate product purity via TLC and NMR (δ 0.8–1.5 ppm for allylic protons) .
- Safety : Use fume hoods and PPE to mitigate iodine vapor exposure .
Q. Which analytical techniques are optimal for structural elucidation of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR identify olefinic protons (δ 5.3–5.4 ppm) and iodide-linked carbons .
- GC-MS : Quantify this compound and detect impurities using retention time alignment with authentic standards .
- FTIR : Confirm C-I bond presence via absorption bands at 500–600 cm⁻¹ .
Q. What safety protocols are critical for handling this compound?
- Engineering controls : Use local exhaust ventilation to limit airborne iodine concentrations (<0.1 ppm) .
- Emergency measures : Install eyewash stations and emergency showers in labs .
- Waste disposal : Neutralize residual iodide with sodium thiosulfate before disposal .
Advanced Research Questions
Q. How can conflicting stability data for this compound in oxidative environments be resolved?
Contradictions often arise from variations in experimental conditions. To address this:
- Controlled degradation studies : Compare this compound’s stability under inert (N₂) vs. oxidative (O₂) atmospheres using accelerated aging tests .
- Kinetic modeling : Apply Arrhenius equations to extrapolate degradation rates across temperatures (e.g., 25°C vs. 40°C) .
- Data normalization : Account for impurities (e.g., residual linoleyl alcohol) using GC-MS peak integration .
Q. What computational strategies predict this compound’s reactivity in catalytic cross-coupling reactions?
- DFT calculations : Model transition states for iodide dissociation energies to assess nucleophilic substitution feasibility .
- Molecular dynamics (MD) simulations : Analyze solvent effects (e.g., DMF vs. THF) on reaction pathways .
- Benchmarking : Validate computational results against experimental kinetics (e.g., rate constants from UV-Vis monitoring) .
Q. How should experimental designs be optimized to study this compound’s role in lipid membrane interactions?
- Model systems : Use liposomes with controlled this compound incorporation ratios (e.g., 1–5 mol%) .
- Fluorescence quenching assays : Track iodide’s impact on membrane fluidity using Laurdan dye .
- Reproducibility : Document lipid composition and hydration protocols in line with BJOC guidelines .
Methodological Guidance
Q. What strategies ensure reproducibility in this compound synthesis?
- Detailed SOPs : Specify molar ratios, reaction times, and purification steps (e.g., column chromatography with hexane:EtOAc) .
- Batch tracking : Log reagent lot numbers and environmental conditions (humidity, temperature) .
- Interlab validation : Share protocols with collaborators to cross-verify yields and purity .
Q. How can researchers validate this compound’s biological activity in lipid oxidation studies?
- In vitro assays : Measure malondialdehyde (MDA) levels via TBARS assay to quantify lipid peroxidation .
- Control groups : Compare this compound with saturated analogs (e.g., stearyl iodide) to isolate unsaturation effects .
- Statistical rigor : Use ANOVA to assess significance across triplicate experiments .
Data Interpretation and Reporting
Q. What metrics should be prioritized when reporting this compound’s catalytic performance?
Q. How can literature reviews on this compound’s applications be systematically conducted?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
